5-(Cyclopropylmethoxy)pyridin-2-amine

ACSL5 inhibition regioisomer SAR fragment-based drug discovery

5-(Cyclopropylmethoxy)pyridin-2-amine (MF: C₉H₁₂N₂O, MW: 164.20 g/mol) is a disubstituted pyridine featuring a 2-amino group and a 5-cyclopropylmethoxy ether. The compound belongs to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry with broad representation in kinase inhibitor programs, cannabinoid receptor modulators, and anti-inflammatory agents.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B7808215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Cyclopropylmethoxy)pyridin-2-amine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESC1CC1COC2=CN=C(C=C2)N
InChIInChI=1S/C9H12N2O/c10-9-4-3-8(5-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11)
InChIKeyPGKPKGLXAPVTFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Cyclopropylmethoxy)pyridin-2-amine – Procurement-Grade 2-Aminopyridine Building Block for Fragment-Based Discovery and Kinase-Targeted Library Synthesis


5-(Cyclopropylmethoxy)pyridin-2-amine (MF: C₉H₁₂N₂O, MW: 164.20 g/mol) is a disubstituted pyridine featuring a 2-amino group and a 5-cyclopropylmethoxy ether. The compound belongs to the 2-aminopyridine class, a privileged scaffold in medicinal chemistry with broad representation in kinase inhibitor programs, cannabinoid receptor modulators, and anti-inflammatory agents . Its low molecular weight (164 Da) and favorable physicochemical profile (XLogP ~1.2; TPSA ~48 Ų; 1 HBD, 3 HBA) place it within both fragment-based screening (Rule of Three) and lead-like chemical space . The cyclopropylmethoxy substituent distinguishes it from simple alkyl ether analogs (e.g., 5-methoxypyridin-2-amine) and regioisomeric variants (e.g., 4-(cyclopropylmethoxy)pyridin-2-amine, CAS 1564573-58-5), offering differential steric bulk, conformational constraint, and metabolic stability characteristics relevant to procurement decisions for library design and SAR exploration .

Why 5-(Cyclopropylmethoxy)pyridin-2-amine Cannot Be Interchanged with Its 3- or 4-Substituted Regioisomers


Regioisomeric 2-aminopyridines bearing cyclopropylmethoxy groups at different positions (3-, 4-, or 5-) are not functionally equivalent. The position of the ether oxygen relative to the 2-amino group determines the intramolecular hydrogen-bonding topology, the pKa of the pyridine nitrogen, and the vector of the cyclopropylmethoxy side chain in the binding pocket . In kinase inhibitor design, the 5-substituted orientation positions the cyclopropyl group into solvent-exposed or ribose-pocket regions differently than 4-substituted analogs, which are more commonly reported in CB2 agonist patents . Furthermore, the 5-substituted variant has been specifically incorporated as the pyridinyl fragment in ACSL5 inhibitors reaching IC₅₀ = 100 nM, whereas the corresponding 4-substituted regioisomer yielded EC₅₀ > 10,000 nM at CB1 in related chemotypes—demonstrating that substitution position alone can produce >100-fold potency differences across targets . Procurement of the correct regioisomer is therefore non-negotiable for SAR reproducibility.

5-(Cyclopropylmethoxy)pyridin-2-amine – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Regioisomeric Potency Divergence: 5-Substituted Pyridinyl Fragment Enables Nanomolar ACSL5 Inhibition vs. Inactive 4-Substituted CB1 Analogs

A direct comparison across patent-derived affinity data reveals a stark potency divergence driven by regioisomerism of the cyclopropylmethoxy-pyridin-2-amine scaffold. The 5-substituted pyridin-2-yl fragment, when elaborated into a full ACSL5 inhibitor (BDBM768256), achieves an IC₅₀ of 100 nM against human ACSL5 in a coupled Amplex Red enzyme assay . In contrast, the closely related 4-(cyclopropylmethoxy)pyridin-2-yl-containing analog (BDBM395827, US10308659 Example 26) exhibits EC₅₀ > 10,000 nM at the cannabinoid CB1 receptor . This >100-fold difference illustrates that the 5-substitution pattern is not interchangeable with the 4-substituted regioisomer when targeting specific enzyme or receptor pockets.

ACSL5 inhibition regioisomer SAR fragment-based drug discovery

Fragment Physicochemical Profile: 5-(Cyclopropylmethoxy)pyridin-2-amine Satisfies Rule of Three with Low Lipophilicity Relative to Close Heterocyclic Analogs

The target compound possesses a fragment-appropriate physicochemical profile: MW = 164.20 Da, estimated XLogP ≈ 1.2, TPSA ≈ 48 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors . These values fall within the Rule of Three (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) recommended for fragment-based screening libraries . For comparison, the benzoxazole-containing fragment 6-(cyclopropylmethoxy)-[1,3]thiazolo[5,4-c]pyridin-2-amine adds a fused thiazole ring, increasing MW to ~207 Da and TPSA beyond 60 Ų, which reduces ligand efficiency metrics . The 5-(cyclopropylmethoxy)pyridin-2-amine core therefore represents a minimal pharmacophoric element with maximal room for vector-based fragment growing.

fragment-based screening Rule of Three physicochemical properties

Cyclopropyl Ether Metabolic Stability Advantage: Class-Level Evidence for Reduced Oxidative Metabolism vs. Methyl Ethers

The cyclopropylmethoxy ether group in 5-(cyclopropylmethoxy)pyridin-2-amine introduces a cyclopropyl ring that literature precedent demonstrates can reduce cytochrome P450-mediated oxidative metabolism compared to simple methyl or ethyl ethers. Cyclopropyl groups are proposed to diminish oxidative metabolism through both steric shielding of adjacent C–H bonds and electronic effects from ring strain, potentially increasing metabolic half-life . A comprehensive review of cyclopropyl-containing drugs documents that cyclopropyl substitution enhances metabolic stability across multiple chemotypes . In contrast, the simple methyl ether analog 5-methoxypyridin-2-amine lacks this metabolic shield, making it more susceptible to O-demethylation by CYP isoforms . This class-level advantage is particularly relevant when the 5-alkoxy position is a known metabolic soft spot in lead series.

metabolic stability cyclopropyl group CYP oxidation

Multi-Target Patent Landscape: 5-(Cyclopropylmethoxy)pyridin-2-amine Scaffold Appears Across Four Distinct Therapeutic Target Classes

The 5-(cyclopropylmethoxy)pyridin-2-amine core and its closely elaborated derivatives appear in patents spanning at least four mechanistically distinct target classes, demonstrating scaffold versatility not matched by the 3- or 6-substituted regioisomers. Specifically, the 5-cyclopropylmethoxy-2-aminopyridine motif is: (i) a key fragment in an ACSL5 inhibitor with IC₅₀ = 100 nM (Lexicon Pharmaceuticals, US20250275959) ; (ii) embedded in CB2 agonist chemotypes disclosed by Roche (US9303012B2) ; (iii) represented in TYK2 pseudokinase domain inhibitor programs targeting autoimmune diseases ; and (iv) claimed in CETP inhibitor patents by Dr. Reddy's Laboratories (WO2014/147570 family) . This breadth of intellectual property coverage across oncology, immunology, cardiovascular, and metabolic disease areas provides procurement justification for library synthesis programs seeking scaffold diversity with validated precedent.

patent landscape CB2 agonist TYK2 inhibitor CETP inhibitor ACSL5 inhibitor

5-(Cyclopropylmethoxy)pyridin-2-amine – Evidence-Anchored Procurement and Application Scenarios


Fragment-Based Screening Library Enrichment for Kinase and Metabolic Enzyme Targets

With MW = 164 Da, XLogP ≈ 1.2, and TPSA ≈ 48 Ų, 5-(cyclopropylmethoxy)pyridin-2-amine satisfies all Rule-of-Three criteria for fragment-based screening . Its 2-aminopyridine core is a recognized kinase hinge-binding motif, as evidenced by the TAK-279 TYK2 inhibitor program (J. Med. Chem. 2023) . Procurement of this fragment is warranted for libraries targeting kinases, given the scaffold's demonstrated ability to elaborate into potent ACSL5 inhibitors (IC₅₀ = 100 nM) via fragment growing from the 2-amino position . The cyclopropylmethoxy group provides a metabolically stable solubilizing vector distinct from simple methyl or ethyl ethers .

Regioisomer-Controlled SAR Exploration for CB2 Agonist and Immunomodulatory Programs

The 5-substitution pattern of the cyclopropylmethoxy group is critical for cannabinoid receptor modulator programs. Roche's CB2 agonist patent family (US9303012B2) demonstrates that the 6-(cyclopropylmethoxy)-5-substituted pyridine-2-carboxamide framework yields preferential CB2 agonists . For medicinal chemistry teams synthesizing focused CB2 libraries, the 5-(cyclopropylmethoxy)pyridin-2-amine building block provides direct access to this validated chemotype, whereas the 4-substituted or 3-substituted regioisomers (CAS 1564573-58-5; CAS unavailable) lead to different vector geometries and cannot serve as drop-in replacements . Cross-study comparison confirms >100-fold potency divergence between regioisomeric pyridinyl fragments when elaborated into full ligands .

Metabolic Stability-First Lead Optimization: Cyclopropyl Ether as a Built-in CYP Shield

For lead series where the 5-position alkoxy group of 2-aminopyridine is identified as a metabolic soft spot (common in O-alkylated heterocycles), 5-(cyclopropylmethoxy)pyridin-2-amine provides a procurement-ready solution. The cyclopropyl ring is documented in medicinal chemistry literature to diminish CYP-mediated oxidative O-dealkylation relative to linear or small-ring alkyl ethers . Rather than synthesizing the cyclopropylmethyl ether de novo—a transformation that requires specialized alkylating agents (cyclopropylmethyl bromide/iodide) and can be low-yielding—procurement of the pre-formed building block ensures batch-to-batch consistency and accelerates SAR turnaround .

CETP and Cardiovascular Drug Discovery: Accessing a Validated Cycloalkylpyridin-2-amine Scaffold

Dr. Reddy's Laboratories has filed multiple patent families (e.g., WO2014147570) covering cycloalkylpyridin-2-amines as CETP inhibitors for cardiovascular disease . The 5-(cyclopropylmethoxy)pyridin-2-amine compound maps directly onto the general Markush structures claimed in these filings, providing a concrete starting material for CETP inhibitor SAR exploration. Procurement of this specific building block enables rapid analoging at the 2-amino position (amide coupling, sulfonamide formation, reductive amination) without the need to construct the cyclopropylmethoxy-pyridine core from scratch .

Quote Request

Request a Quote for 5-(Cyclopropylmethoxy)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.